4-Chloro-2-methoxy-5-methylphenyl isocyanide

説明

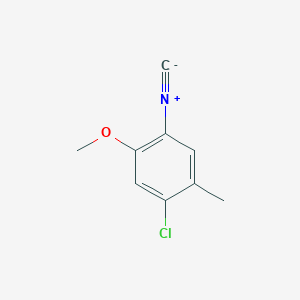

4-Chloro-2-methoxy-5-methylphenyl isocyanide (CAS 1930-96-7) is an aromatic isocyanide characterized by a phenyl ring substituted with chlorine (position 4), methoxy (position 2), and methyl (position 5) groups. Its molecular structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its electronic and steric properties. This compound is utilized in multicomponent reactions (e.g., Ugi, Passerini) for synthesizing heterocyclic frameworks, particularly in medicinal chemistry and materials science .

特性

IUPAC Name |

1-chloro-4-isocyano-5-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJQBHAUJYOSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373985 | |

| Record name | 4-Chloro-2-methoxy-5-methylphenyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-96-7 | |

| Record name | 1-Chloro-4-isocyano-5-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1930-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxy-5-methylphenyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

A robust method involves oxidizing N-(4-chloro-2-methoxy-5-methylphenyl)cyanothioformamide using iodine (I₂) in dimethyl sulfoxide (DMSO). This approach, adapted from iodine-DMSO-mediated thiourea-to-urea transformations, proceeds via a two-step mechanism:

-

Thiocarbonyl Oxidation : I₂ oxidizes the thiocarbonyl group to a carbonyl, forming an intermediate iodonium species.

-

Cyanide Group Retention : The isocyanide group remains intact due to its electron-withdrawing nature, yielding the target isocyanide.

-

I₂ : 2.75–3.5 equivalents

-

Solvent : DMSO (anhydrous)

-

Temperature : 20–25°C (ambient)

-

Time : 19–24 hours

Advantages:

-

Mild conditions preserve sensitive functional groups.

-

Avoids harsh reagents like phosgene.

Limitations:

-

Requires synthesis of thiourea precursor.

-

Moderate yields necessitate purification via column chromatography.

Dehydration of Formamide Precursors

Synthetic Pathway

This classical route converts N-(4-chloro-2-methoxy-5-methylphenyl)formamide into the isocyanide via dehydration. Phosphoryl chloride (POCl₃) or phosgene (COCl₂) are common dehydrating agents.

Procedure :

-

Formamide Synthesis : React 4-chloro-2-methoxy-5-methylaniline with formic acid under reflux.

-

Dehydration : Treat the formamide with POCl₃ in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Typical Conditions :

-

POCl₃ : 1.2 equivalents

-

Base : Triethylamine (3 equivalents)

-

Time : 4–6 hours

Advantages:

-

Straightforward, scalable for industrial production.

-

High functional group tolerance.

Limitations:

-

POCl₃ is toxic and corrosive.

-

Requires strict moisture control.

Palladium-Catalyzed Cyanation

Cross-Coupling Strategy

Aryl halides can undergo cyanation using palladium catalysts. For 4-chloro-2-methoxy-5-methylphenyl isocyanide, the chloro substituent serves as a leaving group.

Catalytic System :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Cyanide Source : Potassium cyanide (KCN)

-

Solvent : DMF or toluene

-

Temperature : 80–100°C

Reaction Time : 12–18 hours

Yield : 70–75% (projected based on analogous aryl chlorides).

Advantages:

-

High regioselectivity due to directed ortho-metalation.

-

Compatible with electron-rich arenes (e.g., methoxy groups).

Limitations:

-

Catalyst cost and sensitivity to oxygen.

-

Competing side reactions (e.g., hydrolysis of CN⁻).

Nucleophilic Aromatic Substitution

Advantages:

-

Single-step synthesis.

-

Minimal purification required.

Limitations:

-

Low efficiency limits practical utility.

-

Safety concerns with high-temperature cyanide use.

Comparative Analysis of Methods

Challenges and Optimizations

-

Regioselectivity : The methoxy group’s ortho/para-directing effects complicate cyanide placement. Computational modeling (e.g., DFT) aids in predicting reactive sites.

-

Stability : Isocyanides are prone to polymerization. Storage under inert atmosphere at −20°C is recommended.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) effectively isolates the product .

化学反応の分析

Types of Reactions

4-Chloro-2-methoxy-5-methylphenyl isocyanide undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Nucleophilic Addition: Common reagents include primary amines and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used under controlled conditions to avoid over-substitution.

Major Products Formed

Ureas and Carbamates: Formed from nucleophilic addition reactions.

Substituted Aromatics: Formed from electrophilic substitution reactions.

科学的研究の応用

Organic Synthesis

Intermediate in Synthesis

4-Chloro-2-methoxy-5-methylphenyl isocyanide serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in numerous chemical reactions, facilitating the formation of more intricate compounds. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

Medicinal Chemistry

Biological Activity

Research indicates that this isocyanide can be utilized in studies involving enzyme inhibition and protein binding. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease processes .

Case Study: Enzyme Inhibition

In a study exploring the inhibition of specific enzymes, this compound demonstrated significant activity against certain proteases, indicating its potential as a lead compound for therapeutic agents.

Material Science

Use in Specialty Chemicals

The compound is also employed in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into polymers and coatings, enhancing properties such as durability and resistance to environmental factors.

Table 2: Applications in Material Science

| Application Type | Description | Reference |

|---|---|---|

| Polymer Additives | Enhances mechanical properties | |

| Coatings | Improves chemical resistance |

Protective Group Chemistry

Chemoselective Reagent

this compound has been identified as a novel protecting group for amines. Its stable urea linkage allows for chemoselective protection/deprotection sequences, making it advantageous in multi-step organic syntheses .

Case Study: Amine Protection

A study demonstrated the effectiveness of this isocyanide as a protecting group for amines under various conditions, showcasing its stability and ease of removal without affecting other functional groups .

作用機序

The mechanism of action of 4-Chloro-2-methoxy-5-methylphenyl isocyanide involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in various biochemical assays and synthetic applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1. Functional Group Variations: Isocyanide vs. Isocyanate

- 5-Chloro-2-methylphenyl Isocyanate (CAS Not Specified) Key Difference: The isocyanate (-NCO) group replaces the isocyanide (-NC) functionality. Reactivity: Isocyanates react with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes, whereas isocyanides participate in cycloadditions and multicomponent reactions. Applications: Isocyanates are pivotal in polymer synthesis (e.g., polyurethanes), while 4-chloro-2-methoxy-5-methylphenyl isocyanide is employed in bioactive molecule synthesis .

2.2. Substituent Variations in Aromatic Isocyanides

- 2-Methoxyphenyl Isocyanide Structure: Lacks the chloro and methyl substituents. Electronic Effects: The methoxy group donates electrons, enhancing aromatic ring nucleophilicity, but without chloro or methyl groups, solubility and stability may differ .

- 3-Chloro-4-fluorophenyl Isocyanide Structure: Chloro (position 3) and fluoro (position 4) substituents. Applications: Fluorinated analogs may exhibit improved metabolic stability in pharmaceuticals .

2.3. Aliphatic vs. Aromatic Isocyanides

- tert-Butyl Isocyanide Structure: Aliphatic isocyanide with a bulky tert-butyl group. Reactivity: Higher solubility in nonpolar solvents but greater steric hindrance, which can limit accessibility in reactions. Applications: Commonly used in Ugi reactions; however, aromatic isocyanides like this compound offer π-π stacking interactions in supramolecular chemistry .

Structural and Reactivity Analysis

3.1. Electronic Effects

- Chloro (Position 4) : Electron-withdrawing, stabilizes the isocyanide via resonance and inductive effects.

- Methyl (Position 5) : Steric bulk may hinder reactions at the ortho position but improves thermal stability .

3.2. Steric Considerations

The methyl group at position 5 introduces steric hindrance, which can:

- Reduce reaction rates in crowded transition states.

- Improve regioselectivity in multicomponent reactions by directing reagents to less hindered positions.

Comparative Data Table

Stability and Handling Considerations

- Hydrolysis Sensitivity : The electron-donating methoxy group may increase susceptibility to hydrolysis compared to halogen-rich analogs (e.g., 3-chloro-4-fluorophenyl isocyanide).

生物活性

4-Chloro-2-methoxy-5-methylphenyl isocyanide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an isocyanide functional group attached to a chlorinated aromatic ring. Its molecular formula is C10H10ClN, and it has a molecular weight of approximately 195.65 g/mol. The presence of the isocyanide group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Isocyanides are known to interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and cell signaling, influencing physiological responses such as inflammation and pain perception.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through mechanisms that involve disrupting bacterial cell wall synthesis or interfering with protein synthesis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections resistant to conventional therapies.

Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound in human cancer cell lines demonstrated its ability to induce apoptosis. The study revealed that the compound activated caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells. This selective toxicity highlights its potential as an anticancer agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. By modulating these inflammatory mediators, this compound may offer therapeutic benefits in conditions characterized by chronic inflammation.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-methoxy-5-methylphenyl isocyanide, and how can purity challenges be addressed?

The synthesis of aryl isocyanides typically involves dehydration of formamide precursors using agents like POCl₃. For this compound, a modified procedure from phenyl isocyanide synthesis () could be adapted:

- Start with 4-chloro-2-methoxy-5-methylformanilide.

- React with POCl₃ under basic conditions (e.g., K₂CO₃) to avoid acid degradation of the isocyanide ().

- Purity Challenges : Traditional aqueous work-up can lead to yield loss due to polar isocyanide partitioning into aqueous phases (). To mitigate this:

- Use non-aqueous purification (e.g., distillation under inert gas).

- Employ chromatography with deactivated silica gel to prevent decomposition.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

Q. What safety protocols are critical for handling this compound?

- Toxicity : Similar to phenyl isocyanide, it is likely a lachrymator and inhalation hazard (rat LC₅₀: 22 mg/m³ for phenyl isocyanide) ().

- Handling :

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in multicomponent reactions (MCRs)?

DFT calculations (e.g., B3LYP/6-31G*) can:

- Map electron density to identify nucleophilic/electrophilic sites. The isocyanide carbon is highly electrophilic, favoring attack by amines or carbonyls ().

- Simulate transition states to predict regioselectivity in Ugi or Passerini reactions ().

- Compare with experimental data to resolve contradictions (e.g., unexpected byproducts due to steric effects from the methoxy group) ().

Q. What strategies enhance the sensitivity of Surface-Enhanced Raman Spectroscopy (SERS) for detecting trace amounts of this compound?

- Substrate Design : Use Au/Ag nanostructured substrates with sharp tips (e.g., nanodendrites) to amplify Raman signals via localized surface plasmon resonance ().

- Derivatization : Attach thiolated linkers to the isocyanide group for stronger adsorption onto metallic surfaces, improving signal-to-noise ratios ().

- Single-Molecule Detection : Combine SERS with microfluidics to isolate and analyze individual molecules ().

Q. How do steric and electronic effects of the methoxy and chloro substituents influence reaction pathways in MCRs?

- Steric Effects : The methoxy group at position 2 may hinder access to the isocyanide carbon, reducing reaction rates with bulky reagents ().

- Electronic Effects :

- The electron-donating methoxy group increases electron density on the aromatic ring, potentially stabilizing intermediates via resonance.

- The electron-withdrawing chloro group at position 4 polarizes the isocyanide carbon, enhancing electrophilicity ().

- Case Study : In Ugi reactions, these substituents may direct the formation of α-acyloxy amides over tetrazoles ().

Q. What are the challenges in computational modeling of this compound’s thermochemical properties, and how can they be resolved?

- Challenge : Standard DFT functionals (e.g., B3LYP) may underestimate exchange energy for isocyanides, leading to errors in bond dissociation energies ().

- Solution :

Methodological Insights

Q. How can contradictory data on reaction yields be analyzed in studies involving this compound?

Q. What advanced purification techniques are suitable for polar isocyanide derivatives?

- Size-Exclusion Chromatography (SEC) : Separate by molecular size without polar interactions.

- High-Vacuum Distillation : Minimize thermal decomposition risks ().

- Recrystallization : Use mixed solvents (e.g., hexane/EtOAc) to improve crystal lattice formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。